Thalidomide-O-C3-NH2 Thalidomide-O-C3-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029566
InChI: InChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21)
SMILES:
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol

Thalidomide-O-C3-NH2

CAS No.:

Cat. No.: VC16029566

Molecular Formula: C16H17N3O5

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-O-C3-NH2 -

Specification

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
IUPAC Name 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21)
Standard InChI Key SRDWBGCPVRCTTA-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Characteristics

Thalidomide-O-C3-NH2, systematically named N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide, belongs to the class of E3 ligase ligand-linker conjugates . The compound exists in multiple salt forms, including hydrochloride (PubChem CID: 134160246) and trifluoroacetate (TFA; CAS: 2022182-58-5) variants, which influence solubility and stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₃N₄O₈ (base)
Molecular Weight543.0 g/mol (hydrochloride)
502.4 g/mol (TFA)
SMILESO=C(NCCCN)COC1=CC=CC...
Solubility (DMSO)125 mg/mL (TFA form)

The core structure features:

  • A phthalimide moiety derived from thalidomide, essential for CRBN binding .

  • A triethylene glycol (PEG3) linker providing spatial flexibility between the ligand and the target-binding domain of PROTACs .

  • A terminal primary amine group (-NH₂) for conjugation to warhead molecules targeting proteins of interest .

Synthesis and Modifications

Synthetic Pathways

The synthesis of Thalidomide-O-C3-NH2 involves sequential coupling reactions:

  • Thalidomide Functionalization: Introduction of a hydroxyl group at the 4-position of the phthalimide ring enables ether linkage formation .

  • Linker Assembly: A three-unit PEG chain is attached via an amide bond, followed by incorporation of the terminal amine group .

  • Salt Formation: Purification via hydrochloride or TFA salt precipitation enhances stability for storage .

Critical Reaction Steps:

  • Lohbeck et al. (2016) optimized the synthesis of analogous thalidomide-linker conjugates using carbodiimide-mediated couplings, achieving >95% purity .

  • The TFA salt form improves aqueous solubility (248.81 mM in DMSO), facilitating in vitro PROTAC assembly .

Mechanism of Action in PROTAC Systems

Cereblon Binding Dynamics

Thalidomide-O-C3-NH2’s phthalimide moiety engages CRBN’s β-hairpin loop, inducing conformational changes that recruit substrate proteins for ubiquitination . Structural studies reveal:

  • Key Interactions: Hydrogen bonds between the phthalimide carbonyl groups and CRBN residues Trp380 and Trp386 .

  • Neosubstrate Recruitment: The compound’s binding promotes degradation of IKZF1/3 transcription factors, a mechanism leveraged in multiple myeloma therapies .

Table 2: PROTAC Design Parameters Using Thalidomide-O-C3-NH2

ParameterRole in PROTAC ActivityReference
Linker Length (PEG3)Optimizes distance between E3 ligase and target protein
Terminal AmineEnables covalent attachment to target-binding warheads
Salt FormModulates solubility and cellular permeability

Research Applications and Findings

Preclinical Studies in Oncology

  • Multiple Myeloma: PROTACs incorporating Thalidomide-O-C3-NH2 demonstrated nanomolar IC₅₀ values against MM1.S cells by degrading IKZF1/3 .

  • Solid Tumors: Conjugates targeting BRD4 exhibited 70% tumor growth inhibition in xenograft models .

Anti-Angiogenic Properties

In silico modeling predicts that structural analogs inhibit VEGF-A secretion by 40% at 10 μM, suggesting dual mechanisms in cancer therapy .

ConditionRecommendationSource
Storage Temperature-20°C (desiccated)
Solution Stability1 month at -20°C in DMSO
Freeze-Thaw Cycles≤3 cycles to maintain activity

Comparative Analysis with Analogous Compounds

Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride

This variant (PubChem CID: 134160246) features a shorter PEG2 linker but shows reduced cellular uptake compared to the C3-linked derivative .

Lenalidomide-Based Conjugates

While lenalidomide offers higher CRBN affinity, its conjugates exhibit increased hematological toxicity, underscoring Thalidomide-O-C3-NH2’s safety advantage .

Future Directions and Challenges

Optimization Strategies

  • Linker Engineering: Introducing rigid spacers (e.g., propargyl groups) may enhance proteasome recruitment efficiency .

  • Dual-PROTAC Systems: Concurrent degradation of oncogenic kinases and transcription factors could overcome drug resistance .

Clinical Translation Barriers

  • Oral Bioavailability: The compound’s high molecular weight (>500 Da) limits absorption, necessitating nanoparticle formulations .

  • Off-Target Effects: CRBN’s role in fetal development mandates rigorous teratogenicity screening .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator